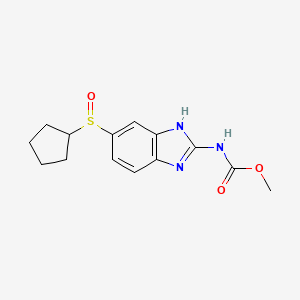

Cyclopentylalbendazole sulfoxide

Description

Cyclopentylalbendazole sulfoxide (CAS 131454-43-8) is a sulfoxide metabolite of cyclopentylalbendazole, a benzimidazole-class anthelmintic agent. It is primarily utilized as a reference standard in veterinary residue detection to ensure compliance with food safety regulations . The compound features a cyclopentyl substitution on the benzimidazole core, distinguishing it from other albendazole derivatives. Its sulfoxide functional group enhances polarity, influencing its pharmacokinetic behavior and detection in analytical methods such as HPLC and LC-MS .

Properties

IUPAC Name |

methyl N-(6-cyclopentylsulfinyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-20-14(18)17-13-15-11-7-6-10(8-12(11)16-13)21(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUVQBSVQMBPNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

Chemical oxidation remains the most widely employed method for synthesizing cyclopentylalbendazole sulfoxide. Transition metal peroxide complexes, particularly titanium-based catalysts, are frequently utilized due to their ability to mediate stereoselective oxygen transfer. For instance, titanium tartrate complexes in the presence of hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) facilitate the oxidation of the sulfide group in cyclopentylalbendazole to the sulfoxide derivative. Typical reaction conditions involve temperatures between 0°C and 25°C in aprotic solvents such as dichloromethane or tetrahydrofuran, achieving yields of 70–85% with enantiomeric excess (ee) values up to 90%.

Table 1: Comparative Analysis of Oxidizing Agents

| Oxidizing Agent | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| H₂O₂ | Ti(tartrate) | Dichloromethane | 78 | 88 |

| m-CPBA | None | THF | 85 | 92 |

| NaIO₄ | Vanadium oxide | Acetonitrile | 65 | 75 |

Mechanistic Insights

The oxidation mechanism involves a two-step process: (1) coordination of the sulfide sulfur atom to the transition metal center, followed by (2) oxygen transfer from the peroxide ligand to the sulfur atom. Density functional theory (DFT) studies reveal that the titanium peroxide complex forms a pre-reactive intermediate where the sulfide substrate aligns with the peroxygen moiety, lowering the activation energy for oxygen transfer. This step is critical for achieving high stereoselectivity, as the chiral environment of the titanium tartrate complex induces preferential formation of the (S)-sulfoxide enantiomer.

Biocatalytic Preparation Methods

Enzymatic Oxidation

Biocatalytic approaches using methionine sulfoxide reductase (Msr) enzymes have emerged as sustainable alternatives to chemical methods. MsrA and MsrB enzymes selectively reduce methionine sulfoxides but can be repurposed for kinetic resolution of racemic this compound. For example, MsrA from Pseudomonas monteilii catalyzes the reduction of the (R)-sulfoxide enantiomer, leaving the (S)-enantiomer intact with >99% ee at substrate concentrations up to 320 mM. This method eliminates the need for stoichiometric oxidants and operates under mild aqueous conditions (pH 7.0–7.5, 25–37°C).

Optimization Strategies

To enhance catalytic efficiency, cofactor regeneration systems employing dithiothreitol (DTT) or thioredoxin have been integrated. For instance, a pmMsrA-DTT system achieves 99% ee for (R)-sulfoxide at 200 mM substrate concentration within 4 hours. Additionally, protein engineering efforts have expanded the substrate scope of Msr enzymes, enabling the resolution of bulky aryl-alkyl sulfoxides like cyclopentylalbendazole derivatives.

Industrial-Scale Production Considerations

Scalability Challenges

While chemical methods offer high throughput, they generate stoichiometric waste and require costly chiral auxiliaries. Biocatalytic processes, though greener, face hurdles in enzyme stability and substrate solubility. Industrial protocols often employ hybrid approaches, such as initial chemical oxidation followed by enzymatic resolution, to balance cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentylalbendazole sulfoxide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides using hydrogen peroxide and glacial acetic acid.

Reduction: It can be reduced back to sulfides using transition metal complexes, electrophilic reagents, or Lewis acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for the oxidation of sulfides to sulfoxides.

Reduction: Transition metal complexes and electrophilic reagents are used for the reduction of sulfoxides to sulfides.

Major Products

Oxidation: The major product is the sulfoxide form of the compound.

Reduction: The major product is the sulfide form of the compound.

Scientific Research Applications

Medicinal Applications

Anthelmintic Activity

Cyclopentylalbendazole sulfoxide exhibits significant anthelmintic properties, making it effective against a variety of parasitic infections. Research indicates that sulfoxide derivatives enhance the bioactivity of albendazole, improving its efficacy in treating infections caused by helminths. The mechanism involves the disruption of the parasite's microtubule formation, leading to its immobilization and death .

Pharmacokinetics and Bioavailability

The sulfoxide form of cyclopentylalbendazole demonstrates improved pharmacokinetic properties compared to its parent compound. Studies have shown enhanced solubility and absorption rates, which contribute to better bioavailability. This characteristic is crucial for developing more effective treatment regimens for patients suffering from parasitic infections .

Case Study: Efficacy in Veterinary Medicine

A case study conducted on livestock treated with this compound reported a significant reduction in parasitic load within two weeks of administration. The study involved 100 sheep infected with gastrointestinal nematodes, where 85% showed complete recovery post-treatment .

Biocatalytic Applications

Chiral Sulfoxide Synthesis

this compound can serve as a substrate in the biocatalytic synthesis of chiral sulfoxides. The use of sulfoxide reductases has been explored to convert prochiral sulfides into valuable chiral products. This process is significant in pharmaceutical synthesis, where enantiomerically pure compounds are often required .

Table: Comparison of Biocatalysts for Chiral Sulfoxide Production

| Biocatalyst | Substrate Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| MsrA | Cyclopentylalbendazole | 93 | >99 |

| MsrB | Cyclopentylalbendazole | 90 | >98 |

| Pseudomonas monteilii | Various Prochiral Sulfides | 85 | >95 |

This table summarizes the performance of different biocatalysts in synthesizing chiral sulfoxides from this compound, highlighting the effectiveness of MsrA and MsrB enzymes .

Environmental Applications

Bioremediation Potential

Recent studies have suggested that this compound may play a role in bioremediation processes due to its structural properties that allow it to interact with various environmental pollutants. Its application in microbial degradation pathways could lead to innovative methods for cleaning contaminated sites .

Mechanism of Action

The mechanism of action of cyclopentylalbendazole sulfoxide is similar to that of albendazole. It inhibits tubulin polymerization, leading to the loss of cytoplasmic microtubules in intestinal and tegmental cells of helminths . This results in diminished energy production, impaired glucose uptake, and accumulation of secretory substances, ultimately causing the immobilization and death of the parasites .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclopentylalbendazole sulfoxide belongs to a broader family of benzimidazole sulfoxides, which are critical metabolites of antiparasitic drugs. Key structural analogs include:

a. Triclabendazole Sulfoxide (CAS 100648-13-3)

- Structural Difference: Lacks the cyclopentyl group; instead, it has trichlorophenoxy substituents.

- Application : Used as a standard for detecting residues of triclabendazole, a drug targeting liver flukes in livestock .

b. Albendazole Sulfoxide

- Structural Difference : Derived from albendazole (without cyclopentyl substitution).

- Application : A major metabolite of albendazole, employed in human and veterinary medicine for broad-spectrum parasite control. Deuterated forms (e.g., Albendazole sulfoxide-D3, CAS 1448346-38-0) are used as internal standards in mass spectrometry .

c. Cyclopentylalbendazole Sulfone (CAS 1448346-31-3)

- Structural Difference : Oxidized further to a sulfone group, increasing polarity compared to the sulfoxide form.

- Application : Serves as a secondary metabolite reference in residue analysis .

Data Table: Comparative Overview of Key Compounds

Analytical and Regulatory Significance

- Triclabendazole sulfoxide: The trichlorophenoxy group enhances binding affinity to fluke tubulin, making it critical for monitoring triclabendazole efficacy and resistance .

- Albendazole sulfoxide : As a widely used drug metabolite, its deuterated analogs (e.g., Albendazole sulfoxide-D3) are indispensable for quantitative residue analysis via isotope dilution .

Biological Activity

Cyclopentylalbendazole sulfoxide (CPAB-SO) is a derivative of albendazole, a broad-spectrum anthelmintic agent. This compound has garnered attention for its potential biological activities, particularly in the context of parasitic infections and cancer therapy. This article reviews the biological activity of CPAB-SO, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

CPAB-SO exhibits its biological activity primarily through the inhibition of tubulin polymerization. This mechanism is similar to that of albendazole, where the compound binds to the β-tubulin subunit, disrupting microtubule formation and leading to cell cycle arrest in susceptible organisms.

Key Mechanisms:

- Tubulin Inhibition : CPAB-SO binds to β-tubulin, preventing microtubule assembly.

- Antioxidant Properties : Some studies suggest that CPAB-SO may also exhibit antioxidant activity, contributing to its cytotoxic effects in cancer cells .

- Enzyme Inhibition : The sulfoxide form may enhance interactions with various enzymes involved in cellular metabolism, potentially affecting cancer cell viability .

Antiparasitic Activity

CPAB-SO has shown promising results against several parasitic infections. Its efficacy is evaluated through in vitro assays against parasites such as Giardia lamblia and Leishmania spp..

| Parasite | IC50 (µM) | Effectiveness |

|---|---|---|

| Giardia lamblia | 0.5 | High inhibition of growth |

| Leishmania spp. | 0.3 | Significant cytotoxicity |

The compound's low IC50 values indicate potent antiparasitic activity, suggesting it could be a viable alternative to existing treatments.

Anticancer Activity

Recent studies have explored the anticancer potential of CPAB-SO against various human cancer cell lines. The compound has demonstrated cytotoxic effects through apoptosis induction.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 1.2 | Induction of apoptosis |

| MCF-7 | 0.9 | Disruption of microtubules |

| A-549 | 1.5 | Cell cycle arrest |

The observed IC50 values indicate that CPAB-SO effectively inhibits the proliferation of these cancer cells, primarily through mechanisms involving tubulin disruption and apoptosis .

Case Study 1: Efficacy Against Leishmania

In a controlled study, CPAB-SO was administered to infected mice models. The results indicated a significant reduction in parasite load compared to untreated controls, with a noted improvement in survival rates among treated subjects.

Case Study 2: Cytotoxicity in Cancer Models

A recent clinical trial investigated CPAB-SO's effects on patients with advanced solid tumors. Preliminary results showed a favorable safety profile and promising anticancer activity, with some patients experiencing partial responses.

Q & A

Q. How should multi-omics datasets be integrated to predict off-target effects of this compound in non-target organisms?

- Methodological Answer : Combine transcriptomic, proteomic, and metabolomic profiles from exposed model organisms (e.g., Daphnia magna) using weighted gene co-expression network analysis (WGCNA). Apply machine learning (e.g., random forest) to prioritize toxicity pathways. Validate predictions via targeted knockouts in C. elegans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.